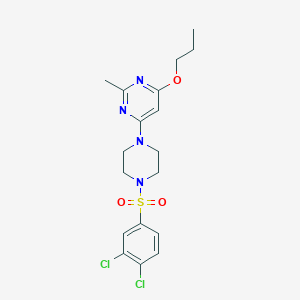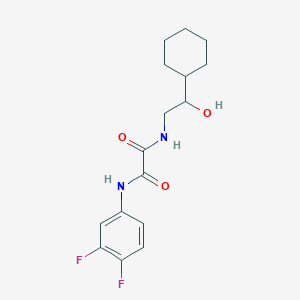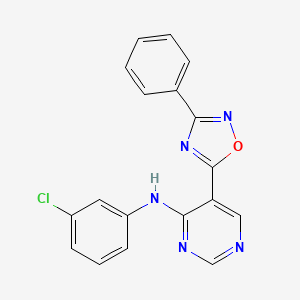![molecular formula C17H17FN4O3S2 B2674821 2-(3-fluorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251632-81-1](/img/structure/B2674821.png)
2-(3-fluorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(3-fluorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” is a derivative of triazolopyridin-3(2H)-ones . Triazolopyridin-3(2H)-ones are known for their excellent anti-psychotic activity and are useful as anti-psychotic agents .
Synthesis Analysis
Triazoles, including the 1,2,4-triazole scaffold in the given compound, have been synthesized using various methods . One method involves the reaction of benzamide with chloral hydrate to yield 3-aryl-1,2,4-triazole . The synthesis of triazole compounds has attracted much attention due to their broad biological activities .Molecular Structure Analysis
The molecular structure of triazolopyridines, a class of compounds to which the given compound belongs, has been confirmed by IR, 1H, 13C, and 31P NMR spectroscopy, high-resolution mass spectrometry, as well as single crystal X-ray diffraction .Chemical Reactions Analysis
Triazoles, including the 1,2,4-triazole scaffold in the given compound, have been used in various fields such as pharmaceutical chemistry, agrochemistry, and material chemistry . They form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .科学的研究の応用
Antimalarial Potential
The compound has shown potential in the realm of antimalarial drugs. A study by Karpina et al. (2020) explored a series of [1,2,4]triazolo[4,3-a]pyridines with sulfonamide fragments, including similar compounds, and found good in vitro antimalarial activity. Their research suggests that these compounds can be a starting point for future antimalarial drug discovery programs (Karpina et al., 2020).
Antibacterial and Antifungal Properties
Suresh et al. (2016) reported on a series of [1,2,4]triazolo[1,5-a]pyridine derivatives, highlighting their significant antibacterial and antifungal activities against various microorganisms. This indicates the potential use of such compounds in combating a range of bacterial and fungal infections (Suresh, Lavanya, & Rao, 2016).
Anticancer Research
A study conducted by Krishnaiah et al. (2012) synthesized a series of compounds similar to 2-(3-fluorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one. These compounds were evaluated for inhibitory activity against ALK5, a protein kinase involved in cancer progression. One of the compounds showed promising results in inhibiting ALK5 phosphorylation, indicating potential application in cancer therapy (Krishnaiah et al., 2012).
Herbicidal Applications
Research by Moran (2003) investigated N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, similar to the compound , and found them to possess excellent herbicidal activity on a broad spectrum of vegetation. This suggests potential applications in agriculture as a herbicide (Moran, 2003).
Anticonvulsant Properties
Studies by Kelley et al. (1995) on (fluorobenzyl)triazolo[4,5-c]pyridines, including compounds structurally similar to this compound, showed potential anticonvulsant activity. This suggests a possible use in the treatment of seizure disorders (Kelley et al., 1995).
作用機序
特性
IUPAC Name |
2-[(3-fluorophenyl)methyl]-6-thiomorpholin-4-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O3S2/c18-14-3-1-2-13(10-14)11-22-17(23)21-12-15(4-5-16(21)19-22)27(24,25)20-6-8-26-9-7-20/h1-5,10,12H,6-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJFOLSXODKXSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC(=CC=C4)F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-([2,2'-bifuran]-5-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2674738.png)



![2-[(4,4-Difluorocyclohexyl)oxy]-5-fluoropyrimidine](/img/structure/B2674745.png)

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(p-tolyl)oxalamide](/img/structure/B2674750.png)



![N-[[1-(Pyridin-4-ylmethyl)piperidin-4-yl]methyl]prop-2-enamide](/img/structure/B2674757.png)

![1-[1-(2-Naphthalen-1-yloxyethyl)benzimidazol-2-yl]ethanol](/img/structure/B2674759.png)
